molecular formula C13H20N2O2S B14434069 N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]-N-methylthiourea CAS No. 74787-89-6

N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]-N-methylthiourea

Cat. No.: B14434069
CAS No.: 74787-89-6
M. Wt: 268.38 g/mol
InChI Key: KSINHYZEQZTIMJ-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-N’-[1-(4-methoxyphenyl)ethyl]-N-methylthiourea is a synthetic organic compound characterized by the presence of a thiourea group, a hydroxyethyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-N’-[1-(4-methoxyphenyl)ethyl]-N-methylthiourea typically involves the reaction of N-methylthiourea with 2-chloroethanol and 4-methoxyphenylacetone. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of N-(2-Hydroxyethyl)-N’-[1-(4-methoxyphenyl)ethyl]-N-methylthiourea may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-N’-[1-(4-methoxyphenyl)ethyl]-N-methylthiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The hydroxyethyl and methoxyphenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-Hydroxyethyl)-N’-[1-(4-methoxyphenyl)ethyl]-N-methylthiourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-N’-[1-(4-methoxyphenyl)ethyl]-N-methylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-1-(4-methoxyphenyl)-2-methyl-1-propanone: A structurally related compound with a similar methoxyphenyl group.

    4-(2-Methoxyphenyl)-1-(2-(1-naphthyl)-2-oxoethyl)pyrimidin-1-ium bromide: Another compound with a methoxyphenyl group and different functional groups.

Uniqueness

N-(2-Hydroxyethyl)-N’-[1-(4-methoxyphenyl)ethyl]-N-methylthiourea is unique due to its combination of a thiourea group, hydroxyethyl group, and methoxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

74787-89-6

Molecular Formula

C13H20N2O2S

Molecular Weight

268.38 g/mol

IUPAC Name

1-(2-hydroxyethyl)-3-[1-(4-methoxyphenyl)ethyl]-1-methylthiourea

InChI

InChI=1S/C13H20N2O2S/c1-10(14-13(18)15(2)8-9-16)11-4-6-12(17-3)7-5-11/h4-7,10,16H,8-9H2,1-3H3,(H,14,18)

InChI Key

KSINHYZEQZTIMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=S)N(C)CCO

Origin of Product

United States

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